2-cyano-N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
Description
2-Cyano-N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a cyano group at the C2 position, a 4-hydroxy-3-methoxyphenyl substituent at C3, and an N-linked 2,5-dimethylphenyl group. Its molecular formula is C19H20N2O3, with a molecular weight of 324.38 g/mol. Key functional groups include the cyano (-CN), hydroxyl (-OH), methoxy (-OCH3), and amide (-CONH-) moieties.
The compound is listed as discontinued by CymitQuimica (Ref: 10-F729359) , but remains available through suppliers like Ambeed, Inc. (CAS: 728932-29-4) .
Properties
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-4-5-13(2)16(8-12)21-19(23)15(11-20)9-14-6-7-17(22)18(10-14)24-3/h4-8,10,15,22H,9H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWJKMPHHUYRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylaniline with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate Schiff base, followed by a cyanoacetylation reaction to introduce the cyano group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Backbone and Functional Groups
- The target compound’s propanamide backbone contrasts with the acrylamide (prop-2-enamide) structure in the thiophene-containing analog . The acrylamide’s conjugated double bond enhances rigidity and may improve metabolic stability but could reduce solubility compared to the flexible propanamide chain.
- Compounds with thiazole-oxadiazole-sulfanyl motifs (e.g., 7f) exhibit higher molecular weights (375–389 g/mol) due to sulfur and nitrogen content. These heterocycles are associated with enhanced bioactivity (e.g., antimicrobial or enzyme inhibition) but may increase synthetic complexity.
In contrast, the 3,5-dimethylphenyl isomer offers symmetrical substitution, which might improve binding affinity in symmetrical receptor sites. Electron-Donating vs. Electron-Withdrawing Groups: The target’s 4-hydroxy-3-methoxyphenyl group combines electron-donating (-OCH3) and polar (-OH) groups, enhancing solubility in polar solvents. By comparison, the thiophene group in the acrylamide analog is electron-rich, favoring π-π stacking interactions but reducing polarity.
Physical Properties Melting points for thiazole-oxadiazole derivatives (134–178°C) are higher than those estimated for the target compound, likely due to stronger intermolecular forces (e.g., hydrogen bonding from thiazole amines).
Biological Activity
2-cyano-N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, also known by its CAS number 728932-29-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H20N2O3
- Molecular Weight : 324.4 g/mol
- IUPAC Name : this compound
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 4
- Rotatable Bonds : 5
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 324.4 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Biological Activity
The biological activity of this compound has been studied in various contexts including anticancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown IC50 values in the low micromolar range against colon carcinoma cells (HCT-15), suggesting strong potential for therapeutic applications in oncology .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokine production. This suggests a mechanism that could be beneficial for treating inflammatory diseases. The structure-activity relationship (SAR) indicates that modifications in the phenolic groups enhance anti-inflammatory activity .
Case Studies
-
Colon Carcinoma Study :
- A study evaluated the effectiveness of various analogs against HCT-15 cells.
- Results showed that compounds with similar structures to our target compound had IC50 values ranging from 1.61 µg/mL to higher concentrations depending on specific substitutions on the phenyl ring.
-
Inflammation Model :
- In a model of induced inflammation, compounds derived from this structure were able to significantly reduce levels of TNF-alpha and IL-6.
- The findings support the hypothesis that the methoxy and hydroxy substitutions play critical roles in modulating inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
